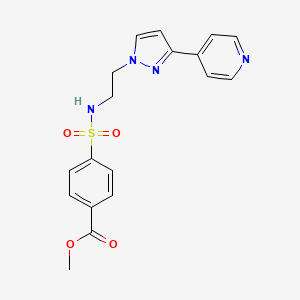

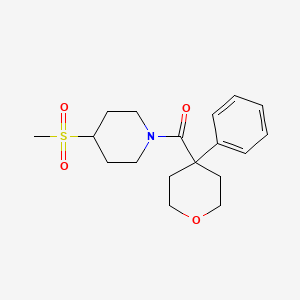

![molecular formula C16H14BrN3OS2 B2630718 5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 344274-65-3](/img/structure/B2630718.png)

5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . It has a molecular formula of C16H14BrN3OS2 and a molecular weight of 408.33. The 1,2,4-triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various strategies . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted in the literature .Molecular Structure Analysis

The molecular structure of the compound was confirmed by single-crystal X-ray structure determination . A Density functional theory (DFT) (B3LYP/6-31G) calculation of the molecule was carried out . The full geometry optimization was carried out using a 6-31G basis set, and the frontier orbital energy .Chemical Reactions Analysis

1,2,4-Triazole compounds, including the compound , are known to react with various substances. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Scientific Research Applications

Antifungal Activity

The compound has been found to exhibit moderate antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.

Synthesis of Secondary Alcohols

The compound has been used in the synthesis of secondary alcohols . This could be useful in various chemical reactions where secondary alcohols are required.

Interaction with Bioactive Molecules

The compound is believed to interact with the amino-acid residue on its surface by the interaction of the pyridine ring or 1,2,4-triazole ring . This property could be exploited in the design of new bioactive molecules.

Crystal Structure Studies

The compound has been used in crystal structure studies . Understanding the crystal structure of a compound is crucial in the field of material science and could lead to the development of new materials with desired properties.

Density Functional Theory (DFT) Studies

The compound has been studied using Density Functional Theory (DFT) . DFT is a computational technique used to investigate the electronic structure of molecules. This could provide valuable insights into the properties of the compound.

Pharmacological Research

Triazole compounds, which include this compound, are known for their numerous biomedical applications . They have been associated with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Drug Discovery

Given its various biological activities, the compound could be a potential candidate for drug discovery . It could serve as a lead compound in the development of new drugs for various diseases.

Reference Standards for Pharmaceutical Testing

The compound is available for purchase as a high-quality reference standard for accurate pharmaceutical testing .

Mechanism of Action

Target of action

Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects . The specific targets of “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” would depend on its specific structure and properties.

Biochemical pathways

The affected biochemical pathways would depend on the specific targets of “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol”. Compounds with similar structures have been found to affect a variety of pathways, including those involved in cell growth, inflammation, and infection .

Result of action

The molecular and cellular effects of “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” would depend on its mode of action and the biochemical pathways it affects. These could include changes in cell growth, inflammation, or infection, among others .

properties

IUPAC Name |

3-[(4-bromophenyl)methylsulfinylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3OS2/c17-13-8-6-12(7-9-13)10-23(21)11-15-18-19-16(22)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWPASYJINYKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CS(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

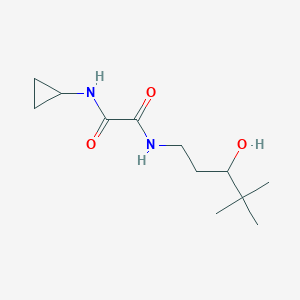

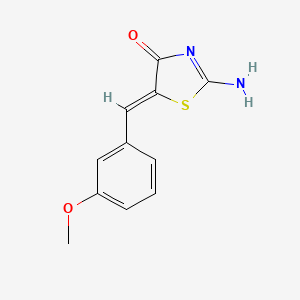

![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)

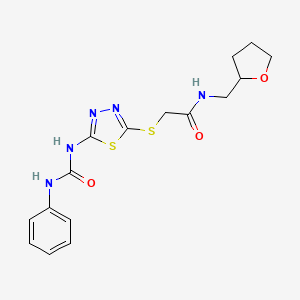

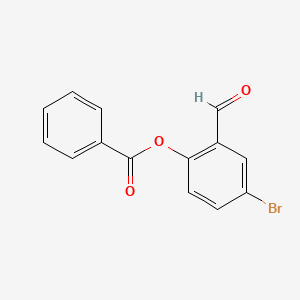

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)

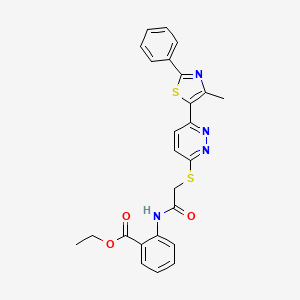

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)

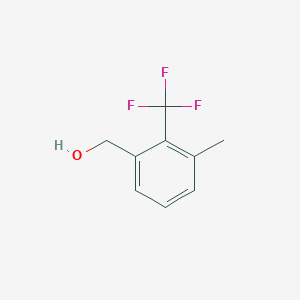

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2630646.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)